molecular formula C13H18N2O2 B13867550 Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- CAS No. 95550-08-6

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-

Cat. No.: B13867550
CAS No.: 95550-08-6
M. Wt: 234.29 g/mol
InChI Key: CMXMFYBCIOFKEJ-UHFFFAOYSA-N
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Description

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is a synthetic organic compound featuring a ketone group (ethanone) attached to a methoxy-substituted phenyl ring and a piperazine moiety.

Key structural features:

  • Piperazinyl group: A six-membered nitrogen-containing heterocycle known for modulating solubility, bioavailability, and interaction with biological targets such as neurotransmitter receptors .

Properties

CAS No.

95550-08-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-2-phenyl-1-piperazin-1-ylethanone

InChI

InChI=1S/C13H18N2O2/c1-17-12(11-5-3-2-4-6-11)13(16)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3

InChI Key

CMXMFYBCIOFKEJ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of piperazine with a suitably substituted ethanone derivative. The key steps include:

  • Preparation of a chloro-substituted ethanone intermediate (e.g., 2-chloro-1-(2-methoxyphenyl)ethanone).
  • Nucleophilic substitution (alkylation) of the piperazine nitrogen with the chloroethanone.
  • Purification of the resulting compound by crystallization or chromatographic methods.

Detailed Synthetic Route from Literature

Alkylation Reaction

A representative method involves the reaction of piperazine with 2-chloro-1-(2-methoxyphenyl)ethanone under controlled conditions:

Step Reagents & Conditions Outcome/Yield
1 2-chloro-1-(2-methoxyphenyl)ethanone and piperazine Alkylation at 60°C in biphasic system (dry acetone, K2CO3, KI catalyst) 44–78% yield
2 Reaction monitored by HPLC High purity confirmed
3 Purification by crystallization or vacuum drying Pure ethanone-piperazine compound obtained

This method is adapted from the synthesis of related piperazine derivatives and is applicable to the target compound due to structural similarity.

Purification and Isolation
  • Crystallization from isopropyl alcohol at elevated temperatures (75–80°C) followed by activated carbon treatment and filtration yields a high-purity product.
  • Vacuum drying under reduced pressure (1–2 mm Hg) at 70–80°C for several hours ensures removal of solvent residues and improves purity.

Industrial-Scale Preparation Insights

A patent (CN103254153A) describes a related preparation method for substituted piperazine derivatives involving:

  • Formation of piperazine mono-hydrochloride salt by reacting piperazine with piperazine dihydrochloride.
  • Reaction of this salt with chloro-substituted ethanol derivatives in non-polar solvents (e.g., dichloromethane) at elevated temperatures (~100°C).
  • Recovery of by-products and recycling of reagents to improve cost-efficiency and environmental impact.
  • Final purification by vacuum distillation to obtain high-purity products.

Although this patent focuses on hydroxyethoxy-substituted piperazines, the principles of salt formation, controlled alkylation, and purification are transferable to the preparation of ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-.

Enantiomerically Pure Derivatives Preparation

For optically active analogs involving 2-methoxyphenyl-piperazine structures, a multi-step process is employed:

  • Starting from substituted ketones, conversion to oximes, followed by catalytic hydrogenation to amines.
  • Resolution of chiral amines by salt formation with chiral acids.
  • Subsequent alkylation and purification steps to yield enantiomerically pure products.

Though this is more relevant for chiral derivatives, it indicates the complexity and precision possible in synthesizing related piperazine ethanone compounds.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Yield/Purity Reference
Piperazine mono-hydrochloride formation React piperazine with piperazine dihydrochloride in water, heat, filter, dry High purity salt obtained
Alkylation with chloroethanone React piperazine salt with 2-chloro-1-(2-methoxyphenyl)ethanone in dry acetone, K2CO3, KI, 60°C 44–78% yield, high purity
Purification Crystallization from isopropyl alcohol, activated carbon treatment, vacuum drying >98% purity
Industrial scale synthesis Non-polar solvent reaction at 100°C, filtration, vacuum distillation, recycling of reagents High purity, cost-effective
Enantiomerically pure synthesis Multi-step chiral resolution and alkylation, salt formation >99% chiral purity

Research Outcomes and Analytical Data

  • The alkylation reactions proceed with moderate to good yields (44–78%) depending on conditions and reagents.
  • Purity assessments by HPLC confirm the high quality of the final compounds, with chromatograms showing single major peaks.
  • Structural confirmation is done by elemental analysis and NMR spectroscopy (^1H, ^13C, ^19F as applicable).
  • Industrial methods emphasize greener processes with recycling of reagents and solvents, reducing environmental impact.
  • Enantiomeric purity in chiral derivatives reaches >99.8% by chiral HPLC, demonstrating suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-, a synthetic organic compound featuring a piperazine ring and a methoxyphenyl group, has attracted interest in medicinal chemistry for its potential biological activity and therapeutic applications. The compound's molecular formula is C13H18N2O2 .

Scientific Research Applications

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- has several applications, particularly in modulating receptor activity, especially those associated with serotonin pathways. Its binding affinity to these receptors suggests potential therapeutic effects in treating mood disorders and anxiety-related conditions.

Interaction with Neurotransmitter Receptors

  • The compound's interaction with neurotransmitter receptors may suggest applications in treating neurological disorders.
  • Derivatives of piperazine compounds have been noted for their affinity towards serotonin receptors, indicating possible antidepressant properties.

Drug Development

  • Modifications to the piperazine structure can enhance binding affinity and selectivity for biological targets, making this compound a subject of interest in drug development.
  • It has shown potential as a biochemical probe and is investigated for its role as an inhibitor in specific enzymatic pathways.

Structural Activity Relationship

  • Interaction studies have explored how structural variations affect biological activity. For instance, modifications to the piperazine ring can enhance selectivity and potency against specific targets.
  • It is distinguished by its specific combination of functional groups that enhance its lipophilicity and receptor binding capabilities compared to other piperazine derivatives, where its methoxy substitution plays a crucial role in modulating its pharmacological profile.

Related Compounds

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- shares structural similarities with several related compounds:

Compound NameUnique Features
1-(2-Methoxy-2-phenylethyl)piperazineUsed in synthesizing histamine H4 receptor antagonists
1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanoneExplored for anti-inflammatory properties
1-(4-Methylpiperazin-1-yl)ethanoneKnown for its role in developing antidepressants

Mechanism of Action

The mechanism of action of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine moiety may interact with neurotransmitter receptors, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activities and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

A. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones
  • Structural differences : Replace the methoxy-phenyl group with a tetrazole-linked aryl group.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperazine in acetonitrile .
  • Activity : Tetrazole derivatives exhibit antimicrobial properties, but the methoxy-phenyl variant may prioritize CNS activity due to increased lipophilicity.
B. 2-Chloro-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethanone (CAS 92513-17-2)
  • Structural differences : Chloro substituent replaces the methoxy group at the 2-position of the phenyl ring.
C. Ketoconazole (1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]-ethanone)
  • Structural differences : Incorporates a dioxolane-imidazole moiety and dichlorophenyl group.
  • Activity: A clinically used antifungal agent, highlighting the role of piperazinyl-ethanone scaffolds in targeting cytochrome P450 enzymes .
D. Acetophenazine (1-[10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-2-phenothiazinyl]ethanone)
  • Structural differences: Features a phenothiazine ring system and hydroxyethyl-piperazine group.
  • Activity: Demonstrates antipsychotic activity, suggesting piperazinyl-ethanones’ versatility in CNS drug design .

Physicochemical Properties

Property Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- 2-Chloro-1-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethanone Ketoconazole
Molecular Weight ~290 g/mol (estimated) 276.74 g/mol 531.4 g/mol
LogP ~2.5 (predicted) 2.8 4.2
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO Low aqueous solubility
Key Functional Groups Methoxy, phenyl, piperazine Chloro, methoxyphenyl, piperazine Imidazole, dioxolane

Biological Activity

Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)-, also known as 2-methoxy-2-phenyl-1-piperazine ethanone, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- is C13H17NC_{13}H_{17}N with a structure featuring a piperazine ring and a methoxyphenyl group. The methoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This structural characteristic is crucial for its interaction with various biological targets.

Research indicates that Ethanone, 2-methoxy-2-phenyl-1-(1-piperazinyl)- may act as a biochemical probe and has been investigated for its role as an inhibitor in specific enzymatic pathways. Notably, derivatives of piperazine compounds have shown affinity towards serotonin receptors, suggesting potential antidepressant properties. Its ability to modulate receptor activity, particularly within serotonin pathways, indicates possible therapeutic effects in treating mood disorders and anxiety-related conditions.

Antidepressant Properties

The interaction of Ethanone with serotonin receptors has been a focal point in exploring its antidepressant potential. Modifications to the piperazine structure can enhance binding affinity and selectivity for these receptors. For instance, studies have demonstrated that certain structural variations can significantly increase the potency of piperazine derivatives against serotonin receptors .

Anticancer Activity

Ethanone's structural analogs have been evaluated for their antiproliferative activities against various cancer cell lines. For example, compounds derived from piperazine have exhibited significant activity against human leukemia cell lines. The quantitative analysis of apoptosis indicated that certain derivatives led to higher percentages of apoptotic cells compared to controls .

Study on Serotonin Receptor Affinity

A study evaluating Ethanone's derivatives found that modifications to the piperazine ring could enhance selectivity for serotonin receptors. The binding affinity was measured using radiolabeled ligands in competitive binding assays, revealing promising results for compounds with specific modifications .

Antiproliferative Activity against Cancer Cells

In vitro studies have shown that Ethanone derivatives exhibit varying degrees of antiproliferative activity against human leukemia cells (HL-60). Compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts. Specifically, one derivative exhibited an IC50 value of 9.07 μM, indicating moderate antiproliferative effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to Ethanone:

Compound NameStructureUnique Features
1-(2-Methoxy-2-phenylethyl)piperazineStructureUsed in synthesizing histamine H4 receptor antagonists
1-[4-(3-Methoxyphenyl)piperazin-1-yl]ethanoneStructureExplored for anti-inflammatory properties
1-(4-Methylpiperazin-1-yl)ethanoneStructureKnown for its role in developing antidepressants

Ethanone's distinct combination of functional groups enhances its lipophilicity and receptor binding capabilities compared to other piperazine derivatives. Its methoxy substitution is pivotal in modulating its pharmacological profile.

Q & A

Q. Why do batch-dependent variations in melting points occur?

  • Methodology :
  • Polymorphism : Screen for polymorphs via XRD (e.g., PXRD vs. SC-XRD).
  • Impurity profiling : Use DSC-TGA to detect solvates or hydrates. Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) .

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